molecular formula C12H17NO2 B15258510 Propyl 4-(ethylamino)benzoate

Propyl 4-(ethylamino)benzoate

Cat. No.: B15258510
M. Wt: 207.27 g/mol
InChI Key: YGKRSVPWLQYEFQ-UHFFFAOYSA-N
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Description

Propyl 4-(ethylamino)benzoate is an organic compound belonging to the benzoate family It is structurally characterized by a benzene ring substituted with a propyl group and an ethylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Propyl 4-(ethylamino)benzoate typically involves the esterification of 4-(ethylamino)benzoic acid with propanol. The reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion. The reaction mixture is then neutralized, and the product is purified by recrystallization .

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up using continuous-flow systems. This method optimizes reaction time and sequences, resulting in high conversion and selectivity . The continuous-flow process involves the reduction and esterification of the starting materials in a single step, making it efficient and suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

Propyl 4-(ethylamino)benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Propyl 4-(ethylamino)benzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of Propyl 4-(ethylamino)benzoate involves its interaction with sodium ion channels on nerve membranes. By binding to these channels, the compound prevents the influx of sodium ions, thereby blocking nerve impulse conduction. This action results in local anesthesia and pain relief .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Propyl 4-(ethylamino)benzoate is unique due to its specific substitution pattern, which may confer distinct pharmacological properties compared to other benzoate derivatives. Its propyl and ethylamino groups may influence its solubility, potency, and duration of action, making it a compound of interest for further research .

Properties

Molecular Formula

C12H17NO2

Molecular Weight

207.27 g/mol

IUPAC Name

propyl 4-(ethylamino)benzoate

InChI

InChI=1S/C12H17NO2/c1-3-9-15-12(14)10-5-7-11(8-6-10)13-4-2/h5-8,13H,3-4,9H2,1-2H3

InChI Key

YGKRSVPWLQYEFQ-UHFFFAOYSA-N

Canonical SMILES

CCCOC(=O)C1=CC=C(C=C1)NCC

Origin of Product

United States

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